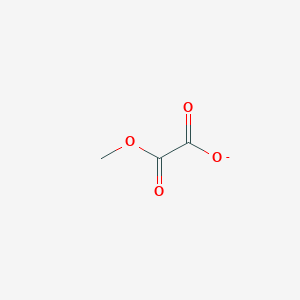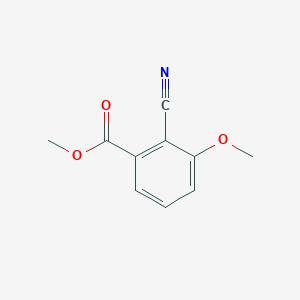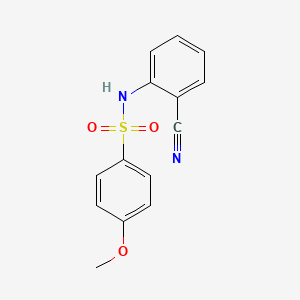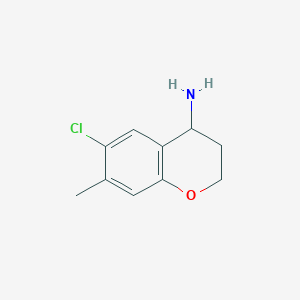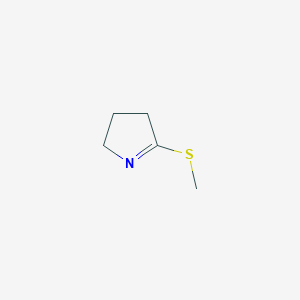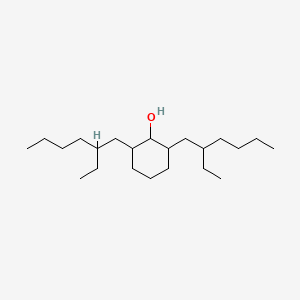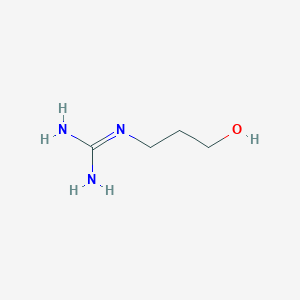![molecular formula C14H14N4 B8757478 N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE](/img/structure/B8757478.png)
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields Benzotriazole derivatives are widely recognized for their corrosion inhibition properties, making them valuable in industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of o-phenylenediamine with sodium nitrite in an acidic medium.
Methylation: The benzotriazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline and formaldehyde under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, inhibiting their catalytic activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzotriazole: Similar structure but with the methyl group at the 4-position.
5-Methylbenzotriazole: Lacks the anilinomethyl group.
1-Anilinomethylbenzotriazole: Lacks the methyl group.
Uniqueness
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE is unique due to the presence of both the methyl and anilinomethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N4 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
N-[(5-methylbenzotriazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H14N4/c1-11-7-8-14-13(9-11)16-17-18(14)10-15-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
InChI Key |
BDKVJDQHYRDZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)CNC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
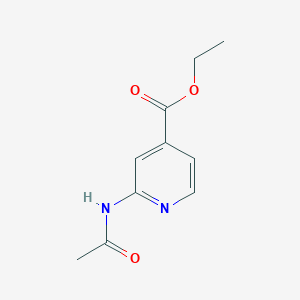
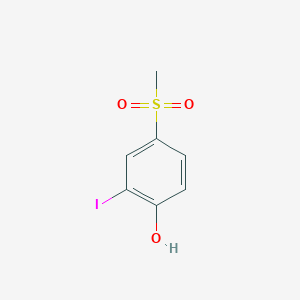
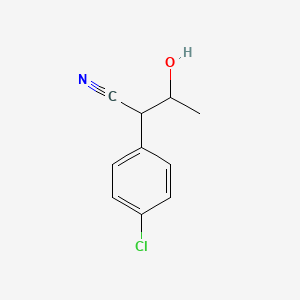
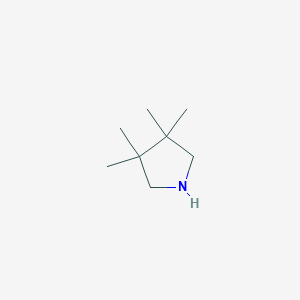
![Spiro[5.5]undecane-3,9-dione](/img/structure/B8757427.png)
![Pyridine, 2-bromo-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8757428.png)
